5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole

Description

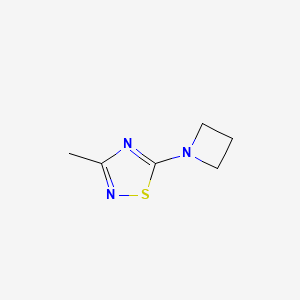

Structure

3D Structure

Properties

IUPAC Name |

5-(azetidin-1-yl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-5-7-6(10-8-5)9-3-2-4-9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWLJTWVQFOHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method involves the reaction of azetidine derivatives with thiadiazole precursors under specific conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s nitrogen and the thiadiazole sulfur atom serve as nucleophilic sites:

-

Aminoalkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives. For example, treatment with chloroacetyl chloride yields chloroacetamide intermediates, which cyclize to form azetidinone derivatives under acidic conditions .

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol/acetic acid produces Schiff bases. These intermediates are precursors for cyclization into azetidinones or thiadiazolidinones .

Example Reaction:

Oxidation and Reduction

-

Oxidation : The sulfur atom in the thiadiazole ring oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thiadiazole ring to a dihydrothiadiazole, though this is less common due to ring stability.

Key Conditions:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ | Sulfoxide | 65–72 |

| Reduction | LiAlH₄ | Dihydrothiadiazole | 48 |

Cyclization and Ring-Opening

-

Azetidine Ring Expansion : Reacts with carbonyl compounds (e.g., phosgene) to form six-membered rings via ring expansion.

-

Thiadiazole Ring Functionalization : Lawesson’s reagent facilitates sulfur incorporation into adjacent groups, enabling synthesis of dithiolane derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 5-position of the thiadiazole. This method is used to synthesize biaryl derivatives with enhanced pharmacological profiles .

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DMF/H₂O

-

Temperature: 80–100°C

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for antimicrobial and anti-inflammatory applications:

-

Antimicrobial Derivatives : Substitution with nitro groups (e.g., 5-nitrothiophene) enhances activity against Helicobacter pylori .

-

Anti-inflammatory Azetidinones : Cyclization with chloroacetyl chloride yields β-lactam derivatives showing 28–37% edema inhibition in murine models .

Notable Derivatives:

| Derivative | Biological Activity | IC₅₀/Inhibition (%) |

|---|---|---|

| 5-Nitrothiophene analog | Anti-H. pylori | 90% at 8 µg/disc |

| β-Lactam derivative | Anti-inflammatory | 37.6% |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-deficient thiadiazole ring directs electrophiles to the 5-position, favoring halogenation or nitration .

-

Ring Strain in Azetidine : The four-membered azetidine ring undergoes facile ring-opening with nucleophiles (e.g., amines), forming linear intermediates .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole derivatives. The compound exhibits significant activity against various bacterial strains, particularly Gram-negative bacteria.

Case Studies:

- Kadi et al. reported that derivatives of 5-(benzofuran-2-yl)-1,3,4-thiadiazole showed substantial antibacterial activity against E. coli and C. albicans, with some compounds outperforming standard antibiotics like gentamicin and ampicillin .

- Moshafi et al. synthesized 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles that demonstrated strong anti-Helicobacter pylori activity, with certain derivatives showing inhibition zones greater than 20 mm .

Anticancer Properties

The anticancer potential of this compound has also been extensively studied. Various derivatives have been tested against different cancer cell lines.

Case Studies:

- Kumar et al. synthesized 5-(3-indolyl)-1,3,4-thiadiazoles that were evaluated for anticancer activity against A549 (lung cancer) and Bcap-37 (breast cancer) cell lines. Compounds with electron-withdrawing groups exhibited higher potency compared to standard chemotherapeutics like 5-fluorouracil .

- Another study assessed N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives for their antiproliferative effects on human cell lines SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast), indicating their potential as novel anticancer agents .

Anti-inflammatory Activity

Research has also identified the anti-inflammatory properties of compounds containing the thiadiazole moiety.

Findings:

- Several studies have shown that thiadiazole derivatives exhibit significant anti-inflammatory effects in various in vitro models. For instance, derivatives have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole

- Structure : Replaces the methyl group at position 3 with a cyclopropyl ring.

- However, this substitution may reduce solubility compared to the methyl analog .

- Applications : Cyclopropyl-substituted thiadiazoles are explored for their antifungal activity, as seen in related compounds like 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, which exhibits strong antifungal efficacy .

5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole

- Structure : Features a bromomethyl group at position 5 instead of azetidine.

- Properties : The bromine atom introduces electrophilic reactivity, making this compound a versatile intermediate for further functionalization. Its molecular formula is C₄H₅BrN₂S, with a predicted collision cross-section of 146.3 Ų (charge state: -1) .

- Applications : Brominated thiadiazoles are often used in cross-coupling reactions to synthesize more complex pharmacophores .

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Heterocycle Replacements: Thiadiazole vs. Oxadiazole

5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole Hydrochloride

- Structure : Replaces the thiadiazole core with an oxadiazole ring (oxygen instead of sulfur).

- Properties : Oxadiazoles generally exhibit higher metabolic stability but lower electron density compared to thiadiazoles. The benzyl group at position 3 introduces steric bulk, while the azetidine retains conformational rigidity .

- Applications : Oxadiazoles are widely used in drug design for their resistance to enzymatic degradation .

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic Acid Hydrochloride

- Structure : Combines an oxadiazole ring with an acetic acid-functionalized azetidine.

- Properties : The carboxylic acid group improves water solubility (logP = -0.743), making it suitable for aqueous formulations. The methyl-oxadiazole contributes to planar geometry, favoring interactions with flat binding pockets .

Hybrid Systems: Thiadiazole-Triazole Derivatives

5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione

- Structure : Integrates a thiadiazole moiety into a triazole-thione scaffold.

- Properties : The triazole ring enhances hydrogen-bonding capacity, while the thione group increases redox activity. Synthesized via nucleophilic substitution with bromoalkanes, these hybrids show improved antimicrobial activity compared to standalone thiadiazoles .

4-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine

Key Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., bromine, chlorine) increase reactivity but may reduce solubility.

- Azetidine improves target selectivity due to its rigid conformation .

Heterocycle Replacements :

- Oxadiazoles offer higher metabolic stability but require functionalization (e.g., carboxylic acids) to improve solubility .

Hybrid Systems :

- Thiadiazole-triazole hybrids demonstrate synergistic effects, enhancing antimicrobial and antifungal potency .

Biological Activity

5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles, particularly those with modifications in their structure, have been shown to possess significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- HepG2 (Liver Cancer) : The cytotoxicity was evaluated using MTT assays, demonstrating effective antiproliferative activity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-(Azetidin-1-yl)-3-methyl... | MCF-7 | 0.28 | |

| Similar Thiadiazole Derivative | HepG2 | 9.6 | |

| Novel Thiadiazole | A549 | <10 |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial and fungal strains:

- Bacterial Strains : Compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly enhances antimicrobial activity .

- Fungal Strains : In vitro tests have shown that these derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(Azetidin-1-yl)-3-methyl... | E. coli | 100 | |

| Similar Thiadiazole Derivative | C. albicans | 200 | |

| Novel Thiadiazole | A. niger | 150 |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is often influenced by their structural components. Key findings from SAR studies include:

- Substituents : The presence of halogen or hydroxyl groups at specific positions on the thiadiazole ring enhances both anticancer and antimicrobial activities.

- Ring Modifications : Adding lipophilic groups or altering the azetidine substituent can improve the potency against cancer cell lines .

Case Studies

Several case studies have been documented regarding the efficacy of thiadiazole derivatives:

- Anticancer Study : A series of novel thiadiazoles were synthesized and tested for their antiproliferative effects on human cancer cell lines including MCF-7 and A549. Results indicated that specific modifications led to a two-fold increase in potency compared to standard treatments .

- Antimicrobial Evaluation : A recent study synthesized multiple derivatives and tested them against common pathogens. The results showed significant bacteriostatic effects with some compounds outperforming traditional antibiotics .

Q & A

Q. What are the optimized synthetic routes for 5-(Azetidin-1-yl)-3-methyl-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, haloalkanes can react with thiadiazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like Cs₂CO₃ or CuBr. Yield optimization requires precise control of temperature (e.g., 120°C for 24 hours), stoichiometric ratios, and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

Methodological Answer: Modern physicochemical methods include:

Q. How can researchers screen the biological activity of this compound and its derivatives?

Methodological Answer: Initial pharmacological screening involves:

- Antimicrobial assays (e.g., agar diffusion against S. aureus or E. coli) .

- Anticancer activity tests using human cancer cell lines (e.g., MCF-7, A549) with viability assays like MTT .

- Enzyme inhibition studies (e.g., COX-2 or α-glucosidase) to assess therapeutic potential .

Advanced Research Questions

Q. What computational strategies are used to predict the interaction of this compound derivatives with biological targets?

Methodological Answer:

Q. How do structural modifications (e.g., S-alkylation or aryl substitution) affect the compound’s physicochemical and pharmacological properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving enzyme inhibition .

- Hydrophobic substituents (e.g., adamantyl, phenyl) increase membrane permeability, boosting antimicrobial activity .

- Thione-to-thiol tautomerism influences redox stability and metal chelation capacity .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.